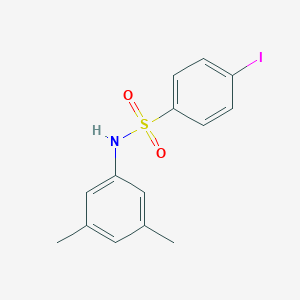

![molecular formula C18H16N4O3 B498082 methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 924840-92-6](/img/structure/B498082.png)

methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

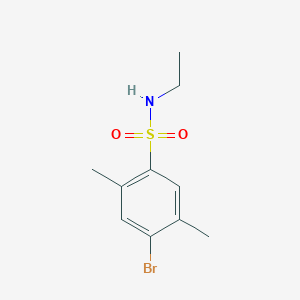

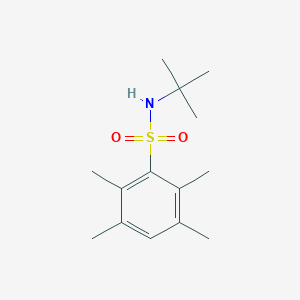

“Methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” is a compound that contains a triazole moiety . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar triazole compounds has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of triazole compounds, including “methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate”, can be established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involving triazole compounds can be analyzed using IR spectroscopy . For example, the IR spectrum of a similar compound shows peaks at 3134 cm−1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), 1685 (C=O str), 1602, 1500, 1456, 1303, 1251 (C–O str), 1165, 1109 (C–O str), 1002, 869, 837, 756, 642, 513 .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .科学研究应用

Antiproliferative Agents

Compounds with 1,2,3-triazole structures have been studied for their antiproliferative effects against various cancer cell lines. For example, a study published in IntechOpen discusses the use of a triazole-containing compound as a potent antiproliferative agent against MV4-11 cells .

Apoptosis Induction

Some triazole derivatives have been shown to induce apoptosis in cancer cells. A study from RSC Publishing detailed how a specific triazole compound induced apoptosis in BT-474 cells .

Anti-tubercular Activity

Triazole compounds have also been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, as discussed in an article from BMC Chemistry .

Enzyme Binding

The ability of 1,2,3-triazoles to bind with various enzymes through hydrogen bonding has made them a source of inspiration for medicinal chemists, which could suggest potential applications in enzyme inhibition or modulation .

Antiproliferative Hybrids

Hybrid compounds combining triazole structures with other pharmacophores have been synthesized and evaluated for their antiproliferative properties, as mentioned in another BMC Chemistry article .

作用机制

Target of Action

It is known that triazole derivatives, which this compound is a part of, are capable of binding to a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

It is known that the triazole ring can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. Additionally, interactions of π-π type occur between identical tolyl groups of neighboring molecules . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the function of the targets.

Biochemical Pathways

Given the broad range of potential targets and the known biological activities of similar triazole derivatives , it is likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially have good bioavailability.

Result of Action

It is known that triazole derivatives have diverse biological activities . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially maintain its action and efficacy in a variety of environmental conditions.

未来方向

Triazole compounds have shown potential in various fields, especially in medicinal chemistry . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Therefore, future research could focus on exploring the therapeutic potentials of “methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” and similar compounds.

属性

IUPAC Name |

methyl 4-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)15-6-4-3-5-7-15)17(23)19-14-10-8-13(9-11-14)18(24)25-2/h3-11H,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTMCDPYGRONPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B497999.png)

![2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B498001.png)